AChE Inhibition Potency and Mode of Action: Mixed Reversible Inhibition vs. Itopride
Acotiamide inhibits rat stomach-derived acetylcholinesterase (AChE) with an IC50 of 2.3 μmol/L and exhibits mixed, reversible inhibition [1]. In contrast, itopride—a comparator AChE inhibitor and D2 antagonist—displays noncompetitive inhibition kinetics [2]. This mechanistic distinction has implications for the reversibility of enzyme blockade and the potential for differential on/off rates in gastric tissue.
| Evidence Dimension | AChE inhibitory potency and mode of inhibition |
|---|---|
| Target Compound Data | IC50 = 2.3 μM (rat stomach AChE); mixed, reversible inhibition |
| Comparator Or Baseline | Itopride: noncompetitive inhibition (IC50 not reported in this assay) |
| Quantified Difference | Qualitative difference in inhibition mode (mixed reversible vs. noncompetitive) |
| Conditions | In vitro enzyme assay using rat stomach-derived AChE; dialysis experiment for reversibility |
Why This Matters
The mixed, reversible inhibition mode of acotiamide may offer more flexible modulation of cholinergic tone compared to itopride's noncompetitive mechanism, potentially reducing the risk of excessive ACh accumulation and associated adverse effects.
- [1] Kawachi M, Matsunaga Y, Hori Y, et al. Acotiamide hydrochloride (Z-338) enhances gastric motility and emptying by inhibiting acetylcholinesterase activity in rats. Eur J Pharmacol. 2011;666(1-3):218-25. View Source
- [2] Ito K, Kawachi M, Matsunaga Y, et al. Acotiamide hydrochloride, a therapeutic agent for functional dyspepsia, enhances acetylcholine-induced contraction via inhibition of acetylcholinesterase activity in circular muscle strips of guinea pig stomach. Drug Res (Stuttg). 2016;66(4):196-203. View Source
